1-(Bromomethyl)-3-chloro-2-methylbenzene

Catalog No.
S761462
CAS No.
90369-76-9
M.F
C8H8BrCl
M. Wt
219.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-chloro-2-methylbenzene

CAS Number

90369-76-9

Product Name

1-(Bromomethyl)-3-chloro-2-methylbenzene

IUPAC Name

1-(bromomethyl)-3-chloro-2-methylbenzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.5 g/mol

InChI

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3

InChI Key

ORGIHYDPMFXTEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)CBr

Canonical SMILES

CC1=C(C=CC=C1Cl)CBr

1-(Bromomethyl)-3-chloro-2-methylbenzene, also known as 3-chloro-2-methylbenzyl bromide, is a benzylic alkylating agent utilized as a building block in the synthesis of pharmaceutical intermediates and specialized ligands. Featuring a precisely positioned ortho-methyl group and a meta-chloro substituent, this compound offers a specific balance of steric hindrance and inductive electron withdrawal. In procurement and process chemistry, it is primarily valued for its lability as a bromide—enabling mild SN2 substitutions—and its ability to act as a rigid, halogen-bonding pharmacophore in medicinal chemistry programs, including the development of oxa-spirocyclic μ-opioid receptor agonists [1].

Substituting 1-(Bromomethyl)-3-chloro-2-methylbenzene with generic benzyl bromide, 3-chlorobenzyl bromide, or its chloride analog (1-(chloromethyl)-3-chloro-2-methylbenzene) fundamentally alters process yields and downstream efficacy. The chloride analog requires significantly harsher reaction conditions (elevated temperatures or iodide catalysis) to achieve comparable alkylation rates, risking the thermal degradation of sensitive amine substrates[1]. Furthermore, the absence of the ortho-methyl group in generic 3-chlorobenzyl bromide removes critical steric shielding, which can lead to over-alkylation during secondary amine synthesis. In pharmacological applications, the exact 3-chloro-2-methyl substitution pattern is strictly required to satisfy specific hydrophobic and halogen-bonding pocket requirements; altering this pattern routinely results in multi-fold losses in target binding affinity during structure-activity relationship (SAR) optimizations[2].

Halide Lability and Mild Processability

For industrial scale-up, the choice of the benzylic halide dictates the required reaction conditions. 1-(Bromomethyl)-3-chloro-2-methylbenzene features a labile bromide leaving group that undergoes nucleophilic substitution significantly faster than its chloride counterpart. While benzylic chlorides often require temperatures exceeding 80°C or Finkelstein (iodide) catalysis to achieve acceptable reaction rates, the bromide analog alkylates primary and secondary amines at room temperature to 50°C. This allows for the preservation of thermally sensitive spirocyclic or heterocyclic intermediates during complex synthesis [1].

Evidence DimensionReaction temperature requirement for efficient SN2 alkylation
Target Compound DataReaction proceeds at 20-50°C
Comparator Or Baseline1-(Chloromethyl)-3-chloro-2-methylbenzene (Chloride analog), requiring >80°C
Quantified DifferenceEnables a 30-60°C reduction in processing temperature compared to the chloride analog.
ConditionsStandard amine alkylation in polar aprotic solvents (e.g., DMF or acetonitrile) with weak base.

Procuring the bromide form prevents the thermal degradation of sensitive substrates and reduces energy costs during large-scale manufacturing.

Steric Control in Complex Amine Alkylation

The presence of the ortho-methyl group in 1-(Bromomethyl)-3-chloro-2-methylbenzene provides steric shielding that modulates its reactivity. In the synthesis of advanced oxa-spirocyclic μ-opioid receptor agonists, the use of this specific building block allows for the controlled alkylation of complex amines, achieving isolated yields of 63% for the target mono-alkylated secondary amine. Unhindered benzyl bromides lacking this ortho-substitution frequently suffer from poor selectivity, generating difficult-to-separate mixtures of mono- and bis-alkylated products that require chromatographic purification [1].

Evidence DimensionMono-alkylation selectivity and step yield
Target Compound Data63% isolated yield of mono-alkylated product
Comparator Or BaselineUnhindered benzyl bromides (prone to bis-alkylation mixtures)
Quantified DifferenceAchieves 63% isolated yield of complex mono-alkylated product, avoiding the heavy bis-alkylation typical of unsubstituted analogs.
ConditionsAlkylation of spirocyclic amine intermediates in the synthesis of μ-opioid receptor agonists.

Buyers can reduce downstream purification costs and improve overall step-yields by leveraging the built-in steric control of the ortho-methyl group.

Downstream Target Affinity in SAR Optimization

In fragment-based drug discovery, the specific halogenation pattern of the benzyl ring directly impacts target affinity. During the optimization of KLHL12 ligands, substituting an ortho-fluorine with an ortho-chlorine (as found in the 3-chloro-2-methylbenzyl moiety) generated a 2-fold increase in binding affinity. The precise combination of the 3-chloro and 2-methyl groups effectively fills the hydrophobic substrate cleft of the target protein, a structural requirement that cannot be met by generic benzyl or simple fluorobenzyl analogs [1].

Evidence DimensionTarget binding affinity (NMR-derived affinity)
Target Compound Data2-fold increase in binding affinity
Comparator Or BaselineOrtho-fluoro substituted benzyl analogs
Quantified Difference2-fold affinity improvement upon fluorine-to-chlorine substitution at the ortho position.
ConditionsFragment-based SAR binding assays against the Kelch domain of KLHL12.

For medicinal chemistry procurement, this exact compound is essential for maintaining required nanomolar/low-micromolar target affinities in lead optimization.

High Yields in Domino Cycloisomerisation Routes

1-(Bromomethyl)-3-chloro-2-methylbenzene acts as an efficient precursor in microwave-promoted domino imination/cycloisomerisation reactions. When used to synthesize 3-benzylisoquinolines, the 3-chloro-2-methylbenzyl derivative achieved an isolated yield of 83%. In contrast, analogs possessing excessively bulky ortho-groups or specific fluorinated patterns on the reacting moieties demonstrated reduced yields, indicating that the steric and electronic profile of the 3-chloro-2-methyl substitution is well-balanced for this cascade reaction [1].

Evidence DimensionIsolated yield in domino cycloisomerisation
Target Compound Data83% isolated yield
Comparator Or BaselineBulky ortho-substituted or fluorinated analogs (reduced yields)
Quantified DifferenceMaintains >80% yield where structurally divergent analogs show significant yield degradation.
ConditionsMicrowave-promoted domino imination/cycloisomerisation to form 3-benzylisoquinolines.

Process chemists can rely on this specific compound to maintain high yields in complex cascade syntheses where other substituted analogs fail.

Synthesis of μ-Opioid Receptor Agonists

The compound is the required precursor for installing the 3-chloro-2-methylbenzyl pharmacophore in advanced oxa-spirocyclic derivatives, ensuring proper G-protein signaling pathway selectivity and achieving 63% step-yields[1].

Development of KLHL12 Ligands

Procured for medicinal chemistry programs targeting the Kelch domain, where the specific 3-chloro-2-methyl substitution provides the necessary hydrophobic and halogen-bonding interactions for high-affinity binding [2].

Production of 3-Benzylisoquinoline Derivatives

Utilized as a building block for microwave-promoted domino imination/cycloisomerisation reactions, delivering isolated yields of 83% due to its balanced steric and electronic profile [3].

Mild Amine Alkylation in Thermally Sensitive Routes

Selected by process chemists to alkylate complex, temperature-sensitive secondary amines, as the labile bromide leaving group permits reaction at 20–50°C, avoiding the >80°C conditions required by chloride analogs [4].

XLogP3

3.5

Dates

Last modified: 08-15-2023

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